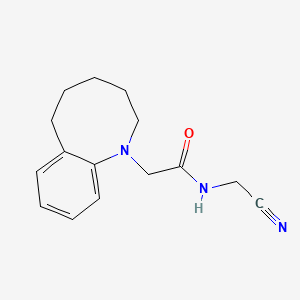

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c16-9-10-17-15(19)12-18-11-5-1-2-6-13-7-3-4-8-14(13)18/h3-4,7-8H,1-2,5-6,10-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRVRHJIBVYFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2N(CC1)CC(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H16N4O

Molecular Weight : 244.29 g/mol

CAS Number : 660858-89-9

The compound features a benzazocin moiety, which is known for its diverse biological activities. The presence of the cyanomethyl group may enhance its interaction with biological targets.

This compound is believed to exert its effects through modulation of neurotransmitter systems and inhibition of specific kinases. Preliminary studies suggest that it may interact with receptors involved in neuropharmacological pathways.

2. Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant Activity : Studies have shown that benzazocin derivatives can exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.

- Neuroprotective Properties : The compound may offer neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

- Anti-inflammatory Effects : Some derivatives in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

-

Antidepressant Effects :

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various benzazocin derivatives. This compound was among those tested and showed significant reduction in immobility time in the forced swim test, suggesting potential antidepressant activity . -

Neuroprotective Mechanisms :

In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by glutamate toxicity. This suggests a possible application in treating conditions like Alzheimer's disease . -

Kinase Inhibition :

Research into related compounds has revealed that similar structures can inhibit JNK kinases (c-Jun N-terminal kinases), which are involved in stress responses and neuronal apoptosis. The binding affinity and selectivity for these kinases were characterized using X-ray crystallography .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues in Hit Identification Studies

Several acetamide derivatives with triazinoindole or bromophenyl substituents (e.g., compounds 23–27 from ) share the acetamide backbone but differ in their heterocyclic systems and substituents. Key distinctions include:

- Core Heterocycle: The target compound’s benzazocin ring contrasts with the triazino[5,6-b]indole systems in compounds 23–27. Benzazocin’s larger ring size and partial saturation may enhance conformational flexibility compared to the planar triazinoindole scaffold .

- Substituents: The cyanomethyl group in the target compound is distinct from the bromophenyl or phenoxyphenyl groups in 23–27. Cyanomethyl’s electron-withdrawing nature could influence solubility and receptor binding compared to halogenated aryl groups .

Table 1: Structural Comparison of Selected Acetamides

Functional Analogues in Receptor Agonism

Pyridazinone-based acetamides () and synthetic auxin agonists () highlight the role of acetamide linkages in receptor targeting:

- FPR2 Agonists : Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () activate formyl peptide receptor 2 (FPR2), inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s benzazocin core may similarly engage G-protein-coupled receptors (GPCRs) but with distinct selectivity due to its larger heterocycle .

- Auxin Analogues: Synthetic auxins like WH7 and compound 533 () use phenoxy-acetamide motifs to mimic plant hormone activity. The target compound’s cyanomethyl group lacks the phenoxy moiety critical for auxin receptor binding, suggesting divergent applications .

Table 2: Functional Comparison with Receptor-Targeting Acetamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.